
BMS-1166 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMS-1166 Hydrochloride is a potent PD-1/PD-L1 interaction inhibitor . It binds to human PD-L1 and blocks its interaction with PD-1 . BMS-1166 alleviates the inhibitory effect of the soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes .
Molecular Structure Analysis
The chemical formula of BMS-1166 Hydrochloride is C36H34Cl2N2O7 . Its molecular weight is 677.570 . The elemental analysis shows that it contains Carbon (63.82%), Hydrogen (5.06%), Chlorine (10.46%), Nitrogen (4.13%), and Oxygen (16.53%) .科学的研究の応用
Cancer Research
BMS-1166 Hydrochloride has been used extensively in cancer research, particularly in the study of the PD-1/PD-L1 pathway, which is a critical immune checkpoint in cancer immunotherapy . By inhibiting this interaction, BMS-1166 Hydrochloride can potentially enhance the body’s immune response against cancer cells .
Immunology and Inflammation
The PD-1/PD-L1 pathway plays a significant role in regulating the immune system’s response to inflammation . Therefore, BMS-1166 Hydrochloride could be used in research studying various inflammatory diseases and conditions.
Adaptive Immunity
BMS-1166 Hydrochloride’s ability to inhibit the PD-1/PD-L1 interaction could also make it a valuable tool in studying adaptive immunity . This could include research into how the immune system responds to specific pathogens or diseases over time.
Cell Signaling
The interaction between PD-1 and PD-L1 is a key part of cell signaling processes within the immune system . BMS-1166 Hydrochloride could therefore be used in research focused on understanding these complex signaling pathways.
Drug Development
Given its role in important biological pathways, BMS-1166 Hydrochloride could be used in the development of new drugs, particularly those targeting the immune system or cancer .
Biochemical Research
BMS-1166 Hydrochloride could also be used more broadly in biochemical research, given its role in protein-protein interactions . This could include studies into protein structure and function, enzymology, and more.
作用機序
Target of Action
BMS-1166 Hydrochloride primarily targets the programmed cell death protein 1 (PD-1) and its ligand programmed death-ligand 1 (PD-L1) . These proteins play a crucial role in the immune checkpoint pathway, which regulates immune responses and prevents autoimmunity. By inhibiting the PD-1/PD-L1 interaction, BMS-1166 Hydrochloride aims to enhance the immune system’s ability to attack cancer cells .
Mode of Action
BMS-1166 Hydrochloride induces the dimerization of PD-L1 , effectively blocking its interaction with PD-1. This inhibition prevents PD-L1 from delivering inhibitory signals to T cells, thereby reversing the immune suppression typically exerted by tumors. As a result, T cells can remain active and continue to target and destroy cancer cells .
Biochemical Pathways
The inhibition of the PD-1/PD-L1 interaction by BMS-1166 Hydrochloride affects several downstream pathways:
- Tumor microenvironment modulation : The reactivation of T cells can alter the tumor microenvironment, making it less conducive for cancer cell survival .
Pharmacokinetics
The pharmacokinetics of BMS-1166 Hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and efficacy:
- Excretion : It is excreted through renal and hepatic pathways, ensuring that it does not accumulate to toxic levels .
Result of Action
The molecular and cellular effects of BMS-1166 Hydrochloride include:
- Improved patient outcomes : Clinical studies have shown that patients treated with PD-1/PD-L1 inhibitors, including BMS-1166 Hydrochloride, often experience better survival rates and reduced tumor burden .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BMS-1166 Hydrochloride:
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of BMS-1166 Hydrochloride involves the reaction of two key starting materials, 2,3-dichlorophenylacetic acid and 2-amino-5-methylbenzenesulfonamide, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,3-dichlorophenylacetic acid", "2-amino-5-methylbenzenesulfonamide", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "1. 2,3-dichlorophenylacetic acid is reacted with thionyl chloride to form 2,3-dichlorophenylacetyl chloride.", "2. The resulting product is then reacted with 2-amino-5-methylbenzenesulfonamide in the presence of sodium hydroxide to form the intermediate product.", "3. The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of the intermediate product.", "4. Sodium nitrite is added to the hydrochloride salt of the intermediate product to form the diazonium salt.", "5. The diazonium salt is then reacted with sodium azide to form the azide intermediate.", "6. The azide intermediate is reduced with sodium borohydride to form the amine intermediate.", "7. The amine intermediate is then acetylated with acetic anhydride in the presence of acetic acid to form the final product, BMS-1166 Hydrochloride.", "8. The final product is purified by recrystallization from ethanol." ] } | |
CAS番号 |
2113650-05-6 |
製品名 |
BMS-1166 Hydrochloride |
分子式 |
C36H34Cl2N2O7 |
分子量 |
677.57 |
IUPAC名 |
(2R,4R)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride |
InChI |
InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1 |
InChIキー |
HYWQPFPFYSOTHD-UVFMYQNSSA-N |
SMILES |
O=C([C@@H]1N(CC2=CC(Cl)=C(OCC3=CC=CC(C4=CC=C5OCCOC5=C4)=C3C)C=C2OCC6=CC=CC(C#N)=C6)C[C@H](O)C1)O.[H]Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BMS-1166 Hydrochloride; BMS 1166 Hydrochloride; BMS1166 Hydrochloride; BMS-1166 HCl; BMS 1166 HCl; BMS1166 HCl; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



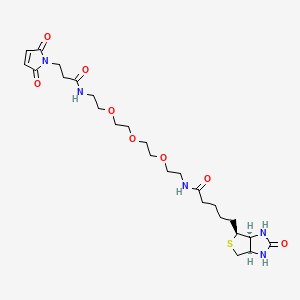
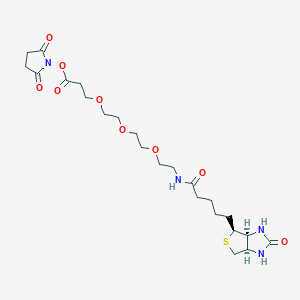

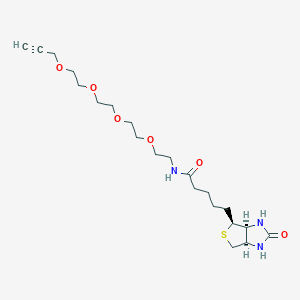
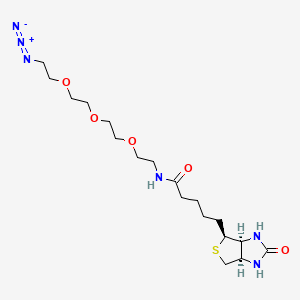
![N-(2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606141.png)
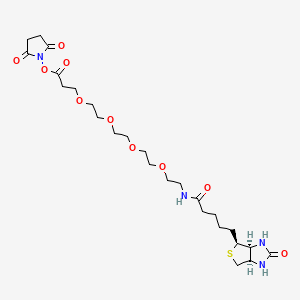
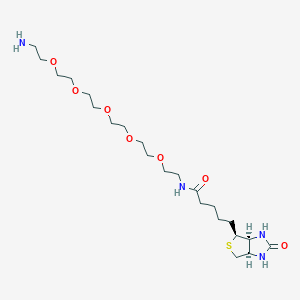
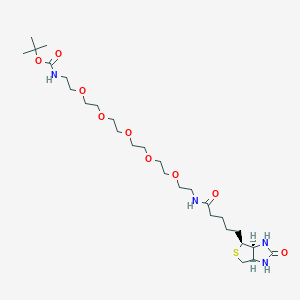
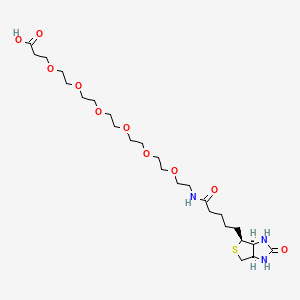



![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)